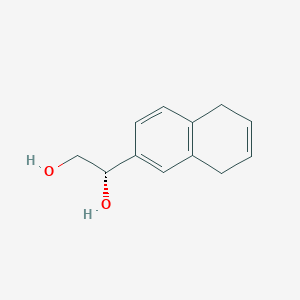

(S)-(+)-(2-Naphthyl)-1,2-ethanediol

Description

Historical Context and Evolution of Chiral Naphthyl-Substituted Ethane-1,2-diols in Asymmetric Synthesis

The development of asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule, has been a central theme in organic chemistry for decades. rsc.org Early breakthroughs by pioneers laid the groundwork for the use of chiral molecules to control the stereochemical outcome of reactions. rsc.orgresearchgate.net Within this context, C2-symmetric chiral diols have emerged as a particularly important class of chiral inductors. researchgate.netorganic-chemistry.org These molecules possess a twofold rotational axis of symmetry, which can simplify the analysis of transition states in asymmetric reactions and often leads to high levels of stereoselectivity. researchgate.net

The evolution of chiral diols in asymmetric synthesis saw the progression from early examples like tartaric acid derivatives to more sophisticated structures like TADDOLs and the highly successful BINOL (1,1'-bi-2-naphthol). nih.govacs.orgrsc.org BINOL, with its axially chiral binaphthyl backbone, has been extensively used as a ligand in a vast number of catalytic asymmetric reactions. acs.org The success of BINOL highlighted the advantageous properties of the naphthyl moiety in creating a well-defined and effective chiral environment.

Naphthyl-substituted ethane-1,2-diols, such as (S)-(+)-(2-Naphthyl)-1,2-ethanediol, can be seen as a continuation of this evolution. They combine the C2-symmetric 1,2-diol scaffold with the steric and electronic features of the naphthyl group, offering a distinct alternative to other chiral diols. The development of methods for the enantioselective synthesis of such diols, often through the asymmetric dihydroxylation of the corresponding styrene (B11656) or the resolution of racemic mixtures, has been crucial for their application in asymmetric synthesis.

Significance of Enantiomerically Pure this compound as a Chiral Building Block

Enantiomerically pure this compound serves as a valuable chiral building block in several ways. A chiral building block, or synthon, is a molecule that is incorporated into a larger structure, imparting its chirality to the final product.

One of the primary applications of such chiral diols is as chiral auxiliaries . researchgate.net A chiral auxiliary is a temporary functional group that directs the stereochemical course of a reaction on a substrate to which it is attached. After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While specific, widely-cited examples of this compound as a chiral auxiliary are not prevalent in the reviewed literature, the general principle is well-established for similar chiral diols. For instance, chiral diols can be converted into chiral acetals, which then control the stereoselectivity of subsequent reactions such as alkylations or cycloadditions.

Furthermore, this compound can be used as a precursor for chiral ligands . The two hydroxyl groups can be functionalized to create bidentate ligands that can coordinate to a metal center. The resulting chiral metal complex can then act as a catalyst for a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The bulky naphthyl group plays a crucial role in creating a specific chiral pocket around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

The diol itself can also act as an organocatalyst . The hydroxyl groups can engage in hydrogen bonding interactions with a substrate, creating a chiral environment that can favor the formation of one enantiomer over the other. nih.gov

The table below summarizes the key roles of this compound as a chiral building block.

| Role | Description |

| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemistry of a reaction. |

| Chiral Ligand Precursor | Modified to form a ligand that coordinates with a metal to create a chiral catalyst. |

| Organocatalyst | The molecule itself catalyzes a reaction stereoselectively through non-covalent interactions. |

| Chiral Synthon | Incorporated into the final structure of a complex chiral molecule. |

Overview of Key Research Areas and Challenges Pertaining to this compound

Current research involving chiral diols like this compound is focused on several key areas. A primary goal is the development of new and more efficient methods for their synthesis. This includes the catalytic asymmetric dihydroxylation of 2-vinylnaphthalene (B1218179) and the development of effective resolution techniques for the racemic diol.

Another significant area of research is the application of these diols in novel asymmetric catalytic reactions. Scientists are continuously exploring their use as ligands for a wider range of metal-catalyzed transformations and as organocatalysts for new types of reactions. The aim is to achieve high levels of enantioselectivity and diastereoselectivity under mild and practical conditions.

In the realm of materials chemistry, while direct applications of this compound are not extensively documented in the surveyed literature, there is growing interest in incorporating chiral units into polymers and other materials. Chiral naphthyl-containing molecules, such as BINOL, have been used to create chiral polymers with unique optical and recognition properties. researchgate.net This suggests a potential, yet largely unexplored, avenue for the application of this compound in the development of new chiral materials for applications in areas like chiral separations and sensing.

Despite its potential, there are several challenges associated with the use of this compound. A major hurdle is the often-challenging synthesis of the enantiomerically pure compound. Asymmetric synthesis methods can be complex and may not always provide the desired enantiomer in high yield and purity. Classical resolution of a racemic mixture can be a viable alternative, but it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The table below outlines the key research areas and associated challenges.

| Research Area | Key Focus | Challenges |

| Synthesis | Development of efficient and scalable methods for producing the enantiopure diol. | Complexity of asymmetric synthesis; inherent yield limitations of classical resolution. |

| Asymmetric Catalysis | Application as chiral ligands and organocatalysts in new reactions. | Optimization of reaction conditions for high selectivity; substrate scope limitations. |

| Materials Science | Potential incorporation into chiral polymers and functional materials. | Lack of established methodologies; understanding structure-property relationships. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(1S)-1-(5,8-dihydronaphthalen-2-yl)ethane-1,2-diol |

InChI |

InChI=1S/C12H14O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-2,5-7,12-14H,3-4,8H2/t12-/m1/s1 |

InChI Key |

JXEVRCMCTBQCHC-GFCCVEGCSA-N |

Isomeric SMILES |

C1C=CCC2=C1C=CC(=C2)[C@@H](CO)O |

Canonical SMILES |

C1C=CCC2=C1C=CC(=C2)C(CO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S + 2 Naphthyl 1,2 Ethanediol

Stereoselective and Enantioselective Synthesis Routes to (S)-(+)-(2-Naphthyl)-1,2-ethanediol

The synthesis of enantiomerically pure this compound is predominantly achieved through methods that establish or resolve the chiral centers with high fidelity. Key strategies include asymmetric dihydroxylation, chiral reduction, biocatalysis, and kinetic resolution.

Asymmetric Dihydroxylation of 2-Vinylnaphthalene (B1218179) Precursors

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral alkenes. nih.govnumberanalytics.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org For the synthesis of the (S)-diol from the 2-vinylnaphthalene precursor, the ligand of choice is typically a derivative of dihydroquinidine (B8771983) (DHQD), such as (DHQD)₂PHAL. wikipedia.orgorganic-chemistry.org

The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), which regenerates the osmium tetroxide catalyst. wikipedia.org These reagents are often conveniently packaged in a premixed formulation known as AD-mix-β, which contains the OsO₄ catalyst, the (DHQD)₂PHAL ligand, K₃Fe(CN)₆, and potassium carbonate in a buffered solution to maintain an optimal pH. organic-chemistry.org The reaction mechanism is believed to proceed through a [3+2] cycloaddition of the osmium-ligand complex to the alkene, forming a cyclic osmylate ester intermediate, which is then hydrolyzed to release the chiral diol. wikipedia.org This method is highly valued for its ability to introduce two stereocenters in a single, highly enantioselective step. numberanalytics.com

Chiral Reduction Strategies for Corresponding Ketones or Aldehydes

An alternative enantioselective route involves the asymmetric reduction of a prochiral α-hydroxy ketone, such as 2-hydroxy-1-(2-naphthyl)ethan-1-one. This strategy relies on chiral reducing agents or catalysts to control the stereochemistry of the newly formed secondary alcohol. While specific studies on the naphthyl variant are not detailed, the methodology has been successfully demonstrated on analogous phenyl compounds.

For instance, research on the reduction of 2-hydroxy-1-phenylethanone using whole-cell biocatalysts like Saccharomyces cerevisiae has yielded the corresponding (R)-phenyl-1,2-ethanediol with exceptional enantiomeric excess (>99.9%). nih.gov This biocatalytic approach highlights the potential for achieving high stereoselectivity. Furthermore, engineered secondary alcohol dehydrogenase (SADH) enzymes have been employed for the asymmetric reduction of various substituted 2-haloacetophenones. nih.gov These enzyme-based systems, often coupled with a cofactor regeneration mechanism (e.g., using 2-propanol), can produce optically active halohydrins, which are precursors to chiral diols, with high conversion and enantioselectivity. nih.gov These examples underscore the viability of chiral reduction as a synthetic strategy for accessing this compound from its corresponding ketone.

Biocatalytic Approaches for the Production of this compound

Biocatalysis offers an environmentally benign and highly selective avenue for producing chiral compounds. ethz.ch For this compound, biocatalytic methods can involve either the direct enantioselective oxidation of a precursor or the stereoinversion of a racemic mixture.

One demonstrated approach for a similar compound involves the use of engineered Escherichia coli cells to perform a one-step stereoinversion of (R)-1-phenyl-1,2-ethanediol to (S)-1-phenyl-1,2-ethanediol. nih.gov This system co-expresses two distinct carbonyl reductases: an NAD⁺-dependent (R)-carbonyl reductase that oxidizes the (R)-diol to the intermediate ketone (2-hydroxyacetophenone), and an NADPH-dependent (S)-carbonyl reductase that reduces the ketone to the desired (S)-diol. nih.gov By incorporating pyridine (B92270) nucleotide transhydrogenases, the system efficiently regenerates the required cofactors in situ, driving the reaction to produce the (S)-diol with high yield (95.2%) and optical purity (97.4% ee). nih.gov

Another relevant biocatalytic method is the selective oxidation of naphthalene (B1677914) using naphthalene dioxygenase expressed in recombinant E. coli. This process yields optically pure (+)-cis-(1R,2S)-1,2-naphthalene dihydrodiol, a different isomer but one that demonstrates the power of enzymes to functionalize the aromatic core directly. dntb.gov.ua These examples showcase the potential of tailored biocatalytic systems for the efficient production of the target (S)-diol.

Kinetic Resolution Techniques for Racemic 1-(2-Naphthyl)-1,2-ethanediol

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. mdpi.com For racemic 1-(2-Naphthyl)-1,2-ethanediol, enzyme-catalyzed kinetic resolution is a particularly effective method.

Lipases are commonly used biocatalysts that can selectively acylate one enantiomer of a racemic diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov For example, the kinetic resolution of racemic 1-phenyl-1,2-ethanediol, a close structural analog, has been successfully achieved using whole cells of Kurthia gibsonii SC0312. mdpi.com This process resulted in the production of (S)-1-phenyl-1,2-ethanediol with excellent enantiomeric excess (99.9%). mdpi.com The reaction typically involves an acyl donor, such as vinyl acetate, and the lipase (B570770) selectively catalyzes the transfer of the acetyl group to the (R)-enantiomer, allowing the (S)-enantiomer to be recovered in high optical purity. This method provides a practical route to isolate the desired (S)-diol from its racemate.

Optimization of Reaction Conditions for Enhanced Enantiomeric Excess and Yield of this compound

Achieving maximum enantiomeric excess (ee) and chemical yield is critical for the practical synthesis of this compound. This requires careful optimization of various reaction parameters, including catalyst loading, temperature, concentration, and solvent.

In asymmetric synthesis, catalyst loading is a crucial factor. For instance, in a related enantioselective sulfa-Michael addition, varying the organocatalyst loading from 0.1 mol% to 10 mol% showed that a low loading of 1 mol% provided the optimal balance between reaction time and enantioselectivity (83% ee). nih.gov Lowering the temperature can sometimes improve enantioselectivity, but in the same study, decreasing the temperature from room temperature to -40 °C led to a drop in ee from 83% to 62%. nih.gov

For biocatalytic processes, parameters such as pH, temperature, and substrate concentration are paramount. In the bioreduction of 2-hydroxy-1-phenylethanone, Saccharomyces cerevisiae exhibited remarkable stability and activity over a wide pH range of 4-9. nih.gov The optimal substrate concentration was found to be 8 g/L, which is significantly higher than for many other biocatalysts. nih.gov In the biocatalytic resolution of racemic 1-phenyl-1,2-ethanediol, employing a two-phase buffer/organic solvent system (dibutyl phthalate/buffer) was shown to improve the enantioselectivity (E-value) from 133 to 208 compared to using the buffer alone. mdpi.com

The table below summarizes findings from an optimization study for a representative asymmetric reaction, illustrating the impact of various parameters.

| Parameter | Condition | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Catalyst Loading | 0.5 mol% | 81 | 82 | nih.gov |

| Catalyst Loading | 1 mol% | 93 | 83 | nih.gov |

| Catalyst Loading | 5 mol% | 95 | 76 | nih.gov |

| Temperature | Room Temp. | 93 | 83 | nih.gov |

| Temperature | 0 °C | 96 | 73 | nih.gov |

| Temperature | -40 °C | 90 | 62 | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly being applied to the synthesis of fine chemicals. aacmanchar.edu.inresearchgate.net For the production of this compound, this involves using sustainable catalysts, minimizing hazardous waste, and employing safer solvents or solvent-free conditions. arabjchem.org

Biocatalysis, as detailed in sections 2.1.3 and 2.1.4, is a cornerstone of green synthesis. ethz.ch The use of enzymes or whole-cell systems operates under mild conditions (ambient temperature and pressure) in aqueous media, thereby avoiding the need for harsh reagents and organic solvents. researchgate.net Furthermore, biocatalysts are biodegradable and can often be recycled and reused, as demonstrated by the immobilization of E. coli cells in calcium alginate beads, which retained activity for multiple cycles. dntb.gov.ua

The Sharpless Asymmetric Dihydroxylation, while using the highly toxic osmium tetroxide, aligns with green principles by using it in catalytic amounts. The co-oxidant system allows for the continuous regeneration and reuse of the osmium catalyst, drastically reducing the amount of heavy metal required and the associated waste. wikipedia.org

Other green approaches applicable to related syntheses include the use of solvent-free reaction conditions, often assisted by microwave irradiation, which can accelerate reaction times and improve yields. arabjchem.org The development of recyclable solid acid catalysts, such as SO₃H-carbon, for multicomponent reactions also represents a sustainable alternative to traditional homogeneous acid catalysts. researchgate.net These strategies collectively contribute to making the synthesis of chiral diols like this compound more sustainable and economically viable.

Analysis of Synthetic Intermediates and Mechanistic Pathways in this compound Formation

The predominant and most effective method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation (AD) of 2-vinylnaphthalene. harvard.eduwikipedia.org This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high levels of stereocontrol. harvard.eduwikipedia.org For the synthesis of the (S)-enantiomer of the diol, the commercially available reagent mixture AD-mix-β is typically employed. harvard.eduwikipedia.org This mixture contains the chiral ligand (DHQD)₂PHAL, which is derived from the dihydroquinidine alkaloid. harvard.eduwikipedia.org

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-studied process. It begins with the reaction of osmium tetroxide with the chiral ligand to form a chiral osmium-ligand complex. This complex then reacts with the alkene, 2-vinylnaphthalene, in a cycloaddition manner to form a key intermediate, the osmate ester. harvard.eduorganic-chemistry.orgmasterorganicchemistry.com This intermediate incorporates both the osmium and the organic substrate in a cyclic structure. masterorganicchemistry.com

A central point of discussion in the mechanism is the precise nature of this cycloaddition step. Two main pathways have been proposed and debated: a [3+2] cycloaddition and a [2+2] cycloaddition followed by an expansion of the resulting osmaoxetane intermediate. harvard.eduorganic-chemistry.org While the [2+2] pathway was initially suggested, substantial evidence from experimental and computational studies now favors the [3+2] cycloaddition mechanism as the more likely pathway for most substrates, including styrenic compounds like 2-vinylnaphthalene. organic-chemistry.org This [3+2] pathway involves the concerted addition of two oxygen atoms from the osmium-ligand complex to the double bond of the alkene.

The chiral ligand plays a crucial role in dictating the stereochemical outcome of the reaction. It creates a chiral binding pocket that preferentially orients the incoming alkene, leading to the selective formation of one enantiomer of the osmate ester intermediate. For the synthesis of this compound, the (DHQD)₂PHAL ligand in AD-mix-β directs the osmium tetroxide to attack the re-face of the 2-vinylnaphthalene double bond.

Following the formation of the osmate ester, hydrolysis cleaves the osmium-oxygen bonds, releasing the desired this compound and a reduced osmium species (Os(VI)). harvard.edu A co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), which is also present in the AD-mix, then re-oxidizes the osmium back to its active Os(VIII) state, allowing the catalytic cycle to continue. harvard.edu

The efficiency and enantioselectivity of the asymmetric dihydroxylation of 2-vinylnaphthalene can be influenced by various reaction parameters, including the solvent system, temperature, and the specific chiral ligand used. The standard conditions often involve a mixed solvent system of tert-butanol (B103910) and water at a low temperature, typically 0 °C. harvard.edu

Detailed Research Findings:

The following table summarizes representative results for the asymmetric dihydroxylation of 2-vinylnaphthalene to produce this compound, highlighting the high enantioselectivity achievable with the Sharpless AD methodology.

| Catalyst/Ligand | Co-oxidant | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| AD-mix-β ((DHQD)₂PHAL) | K₃[Fe(CN)₆]/K₂CO₃ | t-BuOH/H₂O (1:1) | 0 | 81 | 90 | nih.gov |

| OsO₄/(DHQD)₂PHAL | NMO | Acetone/H₂O (10:1) | RT | - | ~88 | wikipedia.org |

This table presents data from selected research to illustrate the effectiveness of the method. Yields and enantiomeric excesses can vary based on specific experimental conditions and scale.

The data clearly demonstrates that the Sharpless asymmetric dihydroxylation using AD-mix-β is a highly effective method for producing this compound with excellent enantiomeric excess. The mechanistic understanding of this reaction, particularly the role of the chiral ligand in forming a specific osmate ester intermediate, is key to its success in asymmetric synthesis.

Reactivity and Derivatization Studies of S + 2 Naphthyl 1,2 Ethanediol

Functional Group Transformations of the 1,2-Ethanediol Moiety in (S)-(+)-(2-Naphthyl)-1,2-ethanediol

The 1,2-ethanediol group is the primary site for chemical modifications, allowing for a range of transformations that can introduce new functionalities and chiral centers.

Selective Esterification and Etherification Reactions

Selective acylation of the primary and secondary hydroxyl groups in 1,2-diols like this compound is a key strategy for creating selectively protected intermediates. The regioselectivity of these reactions can be influenced by the steric hindrance of both the diol and the acylating agent.

Recent research has demonstrated a size-induced inversion of selectivity in the acylation of 1-aryl-1,2-ethanediols. nih.gov In the case of this compound, reactions with sterically demanding anhydrides have shown a surprising preference for the acylation of the more hindered secondary hydroxyl group. nih.gov This phenomenon is attributed to the steric interactions between the bulky naphthyl group and the large acylating agent, which forces the reaction to occur at the secondary position.

Table 1: Selective Acylation of this compound with Various Anhydrides

| Anhydride Reagent | Catalyst | Selectivity (Secondary-OH:Primary-OH) |

|---|---|---|

| Acetic Anhydride | TCAP | High preference for primary-OH |

| Pivalic Anhydride | TCAP | Inverted selectivity, preference for secondary-OH |

| Benzoic Anhydride | TCAP | High preference for primary-OH |

| 2,6-Dimethylbenzoic Anhydride | TCAP | Inverted selectivity, preference for secondary-OH |

TCAP: Trichlorobenzoyl chloride/Pyridine (B92270)

Etherification of the diol moiety can be achieved using various methods, though regioselectivity can be a challenge. Chiral 2,2'-dialkoxy-1,1'-binaphthyl compounds, which are structurally related, can be synthesized by reacting chiral BINOL with etherification reagents. google.com Similar strategies could potentially be applied to this compound to yield mono- or di-ethers.

Oxidation and Reduction Pathways of the Diol Functionality

The oxidation of the 1,2-diol functionality in this compound can lead to the formation of valuable chiral α-hydroxy aldehydes, α-hydroxy ketones, or dicarbonyl compounds. The choice of oxidizing agent is critical to control the extent of the oxidation.

Mild oxidizing agents like Dess-Martin periodinane (DMP) are known to convert primary and secondary alcohols to aldehydes and ketones, respectively, under neutral pH and at room temperature. enamine.netalfa-chemistry.comthermofisher.com The use of such reagents would be expected to oxidize the primary and secondary alcohols of this compound to the corresponding aldehyde and ketone. Stronger oxidizing agents, on the other hand, could lead to the cleavage of the carbon-carbon bond of the diol.

The reduction of the diol functionality itself is not a common transformation. However, if the diol were to be first oxidized to a dicarbonyl compound, subsequent reduction using hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could regenerate the diol, potentially with different stereochemistry depending on the reagents and conditions. chemistrysteps.comlibretexts.orgyoutube.comyoutube.comyoutube.com

Cyclization Reactions to Form Chiral Heterocycles

The 1,2-diol moiety of this compound is a valuable precursor for the synthesis of various chiral heterocycles. For instance, it can be converted into chiral epoxides, which are versatile intermediates for the synthesis of morpholines and other heterocyclic structures. General procedures for cyclization, such as the aza-Michael addition, can be employed to form fused heterocyclic systems. nih.gov

Reactions Involving the Naphthyl Core and Their Stereochemical Implications

The naphthyl group of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution on the naphthalene (B1677914) ring is directed by the existing substituent and the reaction conditions. In naphthalene, electrophilic attack generally occurs at the α-position (C1 or C4) as the intermediate carbocation is more stabilized by resonance. youtube.com

For 2-substituted naphthalenes, the regioselectivity of electrophilic substitution can be influenced by both electronic and steric factors. In the case of BINOL, a structurally similar compound, electrophilic substitution is generally observed at the para-position (C6). nih.gov The stereochemistry of the diol moiety can influence the stereochemical outcome of reactions on the naphthyl core, particularly in intramolecular cyclization reactions where the chiral center can direct the approach of the reacting species.

Studies on the Stability and Degradation Pathways of this compound Under Various Conditions

Specific studies on the stability and degradation of this compound are not extensively documented in the literature. However, its stability can be inferred from the general chemical properties of 1,2-diols and naphthalene derivatives.

Like other 1,2-diols, it is expected to be stable under neutral and basic conditions. In the presence of strong acids, it could undergo pinacol-type rearrangement, although the aromatic substituent may influence the course of this reaction. The naphthyl group is generally robust but can be susceptible to oxidation under harsh conditions. The degradation of aromatic compounds can be mediated by enzymes or through oxidative pathways. nih.gov

Applications of S + 2 Naphthyl 1,2 Ethanediol As a Chiral Auxiliary and Ligand in Advanced Chemistry

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

No specific literature was identified detailing the design and synthesis of chiral ligands derived from (S)-(+)-(2-Naphthyl)-1,2-ethanediol for use in asymmetric catalysis. The following sub-topics, therefore, also remain undocumented for this specific compound.

Application in Metal-Catalyzed Enantioselective Reactions

There are no available research articles or data detailing the application of ligands derived from this compound in metal-catalyzed enantioselective reactions.

Development of Organocatalysts

The development and application of organocatalysts that utilize a this compound scaffold have not been reported in the surveyed scientific literature.

Role in Chiral Lewis Acid Catalysis

Information regarding the use of this compound derivatives as ligands in chiral Lewis acid catalysis is not present in the available literature.

Utilization as a Chiral Auxiliary in Stereodifferentiating Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While this is a common strategy in asymmetric synthesis, there are no specific, documented instances of this compound being employed as a chiral auxiliary for stereodifferentiating transformations. The general principle involves covalently attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary. However, examples of this process specifically using the target diol could not be found.

Incorporation into Complex Molecular Architectures and Materials

The incorporation of this compound into more complex molecular structures or advanced materials is not a subject of published research.

Synthesis of Chiral Polymers and Oligomers

No studies were found that describe the synthesis of chiral polymers or oligomers using this compound as a monomer or a chiral directing unit.

Construction of Enantiomerically Pure Supramolecular Assemblies

There is currently a lack of published research specifically detailing the use of this compound as a building block for the construction of enantiomerically pure supramolecular assemblies. While chiral diols are known to form such assemblies through non-covalent interactions like hydrogen bonding and metal coordination, studies focusing on this particular compound have not been identified.

Applications in Chiral Sensing and Recognition Systems

Similarly, the application of this compound in the development of chiral sensing and recognition systems is not documented in the available scientific literature. The principles of chiral recognition often rely on the formation of diastereomeric complexes between a chiral host and a chiral guest, leading to a measurable signal. Although the structure of this compound makes it a candidate for such applications, specific examples and the corresponding research data are absent.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of S + 2 Naphthyl 1,2 Ethanediol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-(+)-(2-Naphthyl)-1,2-ethanediol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the naphthyl and ethanediol moieties.

In ¹H NMR spectroscopy, the aromatic protons of the naphthalene (B1677914) ring system typically appear as a series of complex multiplets in the downfield region (δ 7.5-8.0 ppm). The protons of the ethanediol chain (—CH(OH)—CH₂(OH)) exhibit characteristic signals. The benzylic proton (—CH—) adjacent to the naphthyl group is expected to resonate as a multiplet around δ 4.9-5.1 ppm, its chemical shift influenced by the adjacent hydroxyl group and the aromatic ring. The two protons of the terminal hydroxymethyl group (—CH₂OH) would appear as distinct multiplets, typically between δ 3.7 and 3.9 ppm, due to their diastereotopic nature. The hydroxyl protons themselves will appear as broad singlets, the chemical shifts of which are highly dependent on solvent and concentration. cookechem.comnih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. rsc.orgnih.gov The seven aromatic CH carbons of the naphthalene ring are observed between δ 123 and 129 ppm, while the three quaternary carbons appear further downfield, from δ 130 to 135 ppm. The carbon atoms of the diol side chain are key indicators; the benzylic carbon (—CHOH) resonates around δ 75 ppm, and the terminal hydroxymethyl carbon (—CH₂OH) is found further upfield, typically around δ 67 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, confirming the precise connectivity of the atoms within the molecule. nih.govmdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound This data is illustrative and based on typical values for similar structural motifs. Spectra are typically recorded in CDCl₃ or DMSO-d₆.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Naphthyl-H (aromatic) | 7.50 - 7.95 (m, 7H) | 123.0 - 129.0 |

| Naphthyl-C (quaternary) | - | 130.0 - 135.0 |

| CH(OH) | 4.95 (dd, 1H) | 75.5 |

| CH₂(OH) | 3.75 - 3.85 (m, 2H) | 67.0 |

| OH | 2.5 - 3.5 (br s, 2H) | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of this compound and to study its fragmentation pathways, which provides further structural verification. The compound has a molecular formula of C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . cymitquimica.comscbt.com

Under electron ionization (EI), the mass spectrum typically shows a discernible molecular ion peak (M⁺˙) at m/z = 188. The fragmentation pattern is characteristic of a benzylic alcohol. libretexts.org A common fragmentation is the loss of a water molecule, leading to a peak at m/z = 170 (M-18). The most significant fragmentation pathway involves the cleavage of the C-C bond between the two hydroxyl-bearing carbons, which is a form of α-cleavage for alcohols. libretexts.orgyoutube.comlibretexts.org This cleavage results in the formation of a stable, resonance-stabilized naphthyl-substituted cation.

Key expected fragments include:

m/z = 157: This prominent peak arises from the cleavage of the C1-C2 bond of the ethanediol chain, with the positive charge remaining on the larger naphthyl-containing fragment ([C₁₁H₉O]⁺). This fragment is highly characteristic of this structure.

m/z = 129: This peak corresponds to the naphthylmethyl cation ([C₁₁H₉]⁺), resulting from the loss of the entire ethanediol side chain.

m/z = 128: A strong peak corresponding to the naphthalene radical cation, often seen in the fragmentation of naphthalene derivatives. libretexts.org

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula (C₁₂H₁₂O₂) and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 188 | [C₁₂H₁₂O₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 170 | [C₁₂H₁₀O]⁺˙ | Loss of H₂O from M⁺˙ |

| 157 | [C₁₁H₉O]⁺ | α-cleavage of the C1-C2 bond |

| 129 | [C₁₁H₉]⁺ | Loss of the ethanediol side chain |

| 128 | [C₁₀H₈]⁺˙ | Naphthalene radical cation |

Chiroptical Methods for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques are essential for characterizing the stereochemical nature of this compound. These methods rely on the differential interaction of chiral molecules with polarized light. wikipedia.orgwikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. libretexts.org For this compound, the naphthalene ring acts as the primary chromophore. While naphthalene itself is achiral, its proximity to the chiral ethanediol center induces a CD signal. The resulting CD spectrum is unique to the (S)-enantiomer and is a mirror image of the spectrum for its (R)-enantiomer.

The CD spectrum is expected to show multiple Cotton effects—positive or negative bands—corresponding to the electronic transitions of the naphthalene chromophore (typically the ¹Lₐ and ¹Bₐ bands). nih.govnih.gov The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the naphthyl group relative to the chiral center, making CD spectroscopy a powerful tool for assigning the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of analogous compounds. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. leidenuniv.nllibretexts.orgslideshare.net For this compound, the designation "(+)" indicates that it exhibits a positive specific rotation at the sodium D-line (589.3 nm). An ORD curve plots specific rotation [α] versus wavelength.

For this compound, a plain positive ORD curve is expected at wavelengths far from its UV absorption bands. libretexts.org As the wavelength approaches the absorption maxima of the naphthalene chromophore (around 220-330 nm), the curve will exhibit a complex pattern known as the Cotton effect, characterized by a distinct peak and trough. slideshare.net The shape and sign of this Cotton effect are directly related to the absolute configuration of the molecule and correlate with the data obtained from CD spectroscopy via the Kronig-Kramers relations. ORD is particularly useful for confirming the absolute configuration and for assessing enantiomeric purity, as the magnitude of the rotation is proportional to the concentration of the enantiomer.

Table 3: Illustrative Optical Rotatory Dispersion Data for this compound Hypothetical data showing a plain positive curve away from absorption regions. The magnitude of rotation increases as wavelength decreases.

| Wavelength (nm) | Illustrative Specific Rotation [α] (degrees) |

| 633 | +35.0 |

| 589 (D-line) | +42.5 |

| 546 | +51.0 |

| 436 | +95.8 |

| 365 | +170.2 |

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) to achieve separation of enantiomers.

For the analysis of this compound, chiral HPLC is a common approach. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating aromatic alcohols and diols. nih.govmdpi.com The two enantiomers of (2-Naphthyl)-1,2-ethanediol will exhibit different retention times on the column, allowing for their quantification. The enantiomeric excess can be calculated directly from the peak areas of the two enantiomers in the chromatogram.

Alternatively, chiral GC can be used, often after derivatization of the diol's hydroxyl groups to increase volatility. gcms.cz Cyclodextrin-based CSPs are frequently used in GC for enantiomeric separations. gcms.czyoutube.com The choice between HPLC and GC depends on the thermal stability and volatility of the compound and its derivatives.

Table 4: Representative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

| Retention Time (S-enantiomer) | ~12.5 min |

| Retention Time (R-enantiomer) | ~14.8 min |

Single Crystal X-ray Diffraction for Solid-State Stereochemical Elucidation

Single Crystal X-ray Diffraction is the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters. researchgate.net

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm the (S) configuration at the C1 chiral center. The analysis involves measuring the diffraction pattern of a single crystal as it is rotated in an X-ray beam. The resulting data allows for the calculation of the unit cell dimensions (the basic repeating unit of the crystal) and the exact position of every atom within it. By using anomalous dispersion effects, typically from the oxygen atoms, the absolute configuration can be determined, for example, by calculating the Flack parameter. researchgate.net The solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the diol's hydroxyl groups, are also revealed.

Table 5: Illustrative Single Crystal X-ray Diffraction Data This table presents a hypothetical but representative set of crystallographic parameters for a chiral organic molecule.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₂H₁₂O₂ |

| Formula Weight | 188.22 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (a common chiral space group) |

| Unit Cell Dimensions | a = 5.85 Å, b = 8.90 Å, c = 19.21 Å |

| Volume | 1000.5 ų |

| Z (Molecules per unit cell) | 4 |

| Flack Parameter | 0.05(3) (confirming the (S) configuration) |

Computational and Theoretical Studies of S + 2 Naphthyl 1,2 Ethanediol

Quantum Chemical Calculations for Conformational Landscape and Energetics

Quantum chemical calculations are fundamental to understanding the conformational landscape of a flexible molecule like (S)-(+)-(2-Naphthyl)-1,2-ethanediol. The molecule's structure is defined by several rotatable bonds, including the C-C bond of the ethanediol fragment and the C-O bonds of the hydroxyl groups. The relative orientation of these groups gives rise to numerous conformers, each with a distinct energy.

The primary goal of these calculations is to identify all stable conformers (local minima on the potential energy surface) and the transition states that connect them. This mapping provides a comprehensive picture of the molecule's flexibility and the energy barriers between different shapes. For vicinal diols, the key conformational feature is the dihedral angle of the C-C bond, leading to gauche and anti (or trans) conformers. In the case of the parent molecule, 1,2-ethanediol, detailed quantum mechanical analyses have shown that conformers with gauche arrangements are significantly stabilized by intramolecular hydrogen bonds. nih.govmdpi.com Similar interactions are expected to be crucial in determining the conformational preferences of this compound.

High-level ab initio methods are often employed to obtain accurate energetic data. While computationally expensive, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large basis sets serve as a benchmark for accuracy. nih.gov More routinely, Density Functional Theory (DFT) is used for its excellent balance of accuracy and computational cost.

Table 1: Illustrative Conformational Analysis Data for a Vicinal Diol This table presents hypothetical data to illustrate the typical output of a quantum chemical conformational analysis for a molecule like this compound, based on principles from studies on simpler diols.

| Conformer | C-C Dihedral Angle (°) | O-H···O Intramolecular H-Bond | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Gauche 1 | ~65 | Yes | 0.00 | 75.2 |

| Gauche 2 | ~-68 | Yes | 0.45 | 19.8 |

| Anti 1 | ~180 | No | 2.10 | 4.9 |

| Anti 2 | ~178 | No | 3.50 | 0.1 |

Note: The energy values and populations are illustrative and intended to show the expected preference for gauche conformers due to intramolecular hydrogen bonding.

Density Functional Theory (DFT) Studies on Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic properties of molecules. nih.gov For this compound, DFT calculations can elucidate a wide range of characteristics that govern its reactivity and spectroscopic behavior.

Key electronic properties derived from DFT include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO may have significant contributions from the C-O antibonding orbitals.

DFT can also be used to simulate various spectroscopic properties. For instance, by calculating vibrational frequencies, one can predict the Infrared (IR) and Raman spectra of the molecule. mdpi.com This allows for the assignment of experimental spectral bands to specific molecular motions, aiding in structural confirmation. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectra. The calculated CD spectrum is particularly important for chiral molecules, as it provides a theoretical basis for understanding the molecule's chiroptical response.

Table 2: Representative Electronic Properties from DFT Calculations This table shows the type of electronic structure data that can be generated for this compound using DFT methods.

| Property | Calculated Value (Illustrative) | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule |

| Naphthalene π → π* Transition | ~280 nm | Predicted wavelength for a major UV absorption |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are essential for understanding the behavior of this compound in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time based on a classical force field, allowing for the study of large systems containing thousands of molecules. researchgate.netfrontiersin.org

For this compound, MD simulations can reveal how the solvent environment affects its conformational preferences. In aqueous solution, the strong intramolecular hydrogen bond that stabilizes the gauche conformer competes with intermolecular hydrogen bonds formed with water molecules. researchgate.net Simulations can quantify the balance between these interactions and predict the distribution of conformers in solution. Studies on simpler diols like ethylene (B1197577) glycol have shown that while the gauche form remains prevalent in water, the population of anti conformers increases compared to the gas phase. researchgate.net

MD simulations are also crucial for studying solvation structure. By analyzing radial distribution functions (RDFs), one can determine the average distance and coordination number of solvent molecules around specific sites of the solute, such as the hydroxyl groups or the naphthyl ring. mdpi.com This provides a detailed 3D picture of the solvation shell, highlighting how water molecules arrange themselves to accommodate both the hydrophilic diol portion and the hydrophobic aromatic ring. elsevierpure.com

Modeling of Chiral Recognition and Catalytic Mechanisms Involving this compound

This compound is a chiral ligand, and its primary academic interest lies in its application in asymmetric catalysis and chiral recognition. Computational modeling is a key tool for understanding the mechanisms behind these processes.

Chiral Recognition: Molecular docking and MD simulations are used to model how this diol interacts with other chiral molecules or selectors, such as cyclodextrins or chiral stationary phases in chromatography. mdpi.comnih.gov In these simulations, the diol (as a host or guest) is combined with its binding partner. The calculations aim to find the most stable binding geometry and to quantify the interaction energy. By comparing the binding energies and geometries for the two enantiomers of a target analyte with the (S)-diol, one can predict which enantiomer will bind more strongly. These models reveal that chiral recognition is often governed by a combination of hydrogen bonding, electrostatic interactions, and π-π stacking with the naphthyl group. mdpi.comnih.gov

Catalytic Mechanisms: When used as a ligand in asymmetric catalysis, the diol coordinates to a metal center or acts as a Brønsted acid to activate a substrate. DFT calculations are employed to map the entire catalytic cycle. Researchers can model the structures and energies of reactants, transition states, and intermediates for the reaction pathways leading to both the major and minor enantiomeric products. The difference in the activation energies of the diastereomeric transition states determines the enantioselectivity of the reaction. These models provide critical insights into how the chiral environment created by the this compound ligand directs the stereochemical outcome of the reaction.

Computational Prediction of Novel Derivatives and Their Potential Academic Applications

One of the most exciting frontiers in computational chemistry is the in silico design of new molecules with tailored properties. ethz.ch For this compound, computational methods can guide the synthesis of novel derivatives with enhanced performance in areas like asymmetric catalysis.

The process often begins by establishing a reliable computational model for a known reaction catalyzed by the parent diol ligand. Once the model can accurately reproduce experimental results (e.g., yield and enantioselectivity), it can be used in a predictive capacity. For example, chemists can computationally screen a virtual library of derivatives where substituents are systematically added to the naphthalene ring. For each derivative, the key transition state energies for a target reaction can be calculated. This screening can quickly identify derivatives predicted to have superior catalytic activity or selectivity. mdpi.com

For instance, introducing electron-withdrawing or electron-donating groups on the naphthyl ring can tune the electronic properties of the ligand, which in turn affects the activity of the catalyst. Similarly, adding bulky groups can modify the steric environment around the active site, potentially enhancing enantioselectivity. nih.gov This computational pre-screening saves significant time and resources by focusing experimental efforts on the most promising candidates. ethz.ch

Table 3: Illustrative Computational Screening of Hypothetical Derivatives for Catalysis This table illustrates how computational screening could be used to evaluate potential derivatives of this compound for an asymmetric reaction. ΔΔG‡ represents the difference in activation energy between the pathways leading to the R and S products.

| Derivative Substituent (on Naphthyl Ring) | Predicted ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (% ee) | Synthetic Priority |

| None (Parent Compound) | 1.8 | 92% ee (S) | - |

| 6-Methoxy | 1.5 | 86% ee (S) | Low |

| 6-Trifluoromethyl | 2.2 | 97% ee (S) | High |

| 6-Phenyl | 2.0 | 95% ee (S) | Medium |

| 4-Bromo | 1.9 | 94% ee (S) | Medium |

Note: Data is for illustrative purposes only.

Future Directions and Emerging Research Avenues for S + 2 Naphthyl 1,2 Ethanediol

Exploration of Undiscovered Catalytic Transformations and Ligand Design

The core value of (S)-(+)-(2-Naphthyl)-1,2-ethanediol lies in its potential as a precursor to novel chiral ligands for asymmetric catalysis. The development of new catalysts is crucial for meeting the increasing demand for enantiopure compounds in various sectors, including pharmaceuticals and agrochemicals. mdpi.com

Future research will likely focus on modifying the two hydroxyl groups to create a diverse library of bidentate ligands. These ligands, featuring the stereochemically defined diol backbone, could be pivotal in a range of metal-catalyzed reactions. The rigid naphthyl group can provide a well-defined chiral pocket, influencing the enantioselectivity of transformations.

Detailed Research Avenues:

Novel Bidentate Phosphorus Ligands: Synthesis of phosphinite, phosphonite, or phosphoramidite (B1245037) ligands from the diol for use in asymmetric hydrogenation, hydroformylation, and allylic substitution reactions. The electronic properties of the naphthyl ring could offer unique advantages over existing phenyl-based ligands.

Lewis Acidic Boron Catalysts: The diol can be used to generate chiral oxazaborolidines or other boron-based Lewis acids. These could catalyze a variety of reactions, including Diels-Alder, aldol (B89426), and Mukaiyama aldol reactions, with the potential for high enantioselectivity due to the defined chiral environment. nih.gov

Titanium-TADDOLate Analogs: Drawing inspiration from the success of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), which have been effective with 2-naphthyl substituents, this compound can be used to create analogous titanium-based catalysts for enantioselective additions of organometallic reagents to aldehydes and ketones. researchgate.net

Multi-component Reactions: Designing ligands that can effectively catalyze multi-component reactions, such as the Ugi or Passerini reactions, in an enantioselective manner, would be a significant advancement. nih.gov

Integration into Advanced Functional Materials and Nanotechnology

The translation of molecular chirality into the properties of bulk materials is a rapidly advancing field. rsc.orgresearchgate.net The rigid and planar structure of the naphthyl group, combined with the chirality of the diol, makes this compound an attractive building block for novel functional materials and for imparting chirality to nanostructures. rsc.orgrsc.org

Detailed Research Avenues:

Chiral Polymers and Copolymers: Incorporation of the diol as a monomer in polymerization reactions could lead to the synthesis of chiral polymers with unique optical and physical properties. These materials could find applications in chiral chromatography, as sensors for chiral molecules, or in nonlinear optics.

Chiral Metal-Organic Frameworks (MOFs): The diol can serve as a chiral strut in the construction of MOFs. Such materials could be used for enantioselective separations, heterogeneous asymmetric catalysis, and chiral sensing. The binaphthyl unit is a known component in creating robust chiral frameworks. researchgate.netrsc.org

Liquid Crystals: The rigid, aromatic nature of the naphthyl group suggests that derivatives of this compound could be investigated as chiral dopants in liquid crystal formulations, inducing helical structures with specific optical properties for display technologies. kyushu-u.ac.jp

Chiral Nanoparticle Capping Agents: The diol or its derivatives could be used to cap nanoparticles (e.g., gold, quantum dots), inducing chirality in the nanomaterial itself. nih.gov Such chiral nanoparticles have potential applications in bio-imaging, enantioselective catalysis, and chiroptical sensing. nih.gov

Development of More Efficient and Eco-Friendly Synthetic Routes

The broader application of this compound is contingent on the availability of efficient and sustainable synthetic methods. Current synthetic strategies often rely on stoichiometric oxidants or multi-step procedures. Future research should prioritize the development of greener and more atom-economical routes.

Detailed Research Avenues:

Catalytic Asymmetric Dihydroxylation: Developing a highly efficient catalytic asymmetric dihydroxylation of 2-vinylnaphthalene (B1218179) using greener oxidants like hydrogen peroxide or even molecular oxygen would be a significant improvement over existing methods that may use stoichiometric amounts of osmium tetroxide or other heavy metals.

Biocatalytic Approaches: The use of enzymes, such as dioxygenases or hydrolases, for the enantioselective synthesis of the diol from readily available precursors could offer a highly sustainable and efficient alternative to traditional chemical synthesis.

Solvent-Free or Green Solvent Conditions: Investigating the synthesis under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695) would significantly reduce the environmental impact of the production process. Protocols for other reactions have shown success with such approaches. rsc.org

Challenges and Opportunities in the Scalable Synthesis of Enantiopure this compound

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities. The economic viability and broader impact of this chiral building block depend on overcoming these hurdles.

Challenges:

Cost of Reagents and Catalysts: Many asymmetric dihydroxylation methods rely on expensive chiral ligands and transition metal catalysts, which can be prohibitive for large-scale production.

Purification: Achieving high enantiopurity often requires multiple recrystallizations or chiral chromatography, which are resource-intensive and can lead to significant yield losses.

Process Safety and Waste Management: The use of hazardous reagents and the generation of waste streams are significant concerns in scaling up chemical processes.

Opportunities:

Catalyst Recycling: Developing methodologies for the efficient recovery and recycling of the asymmetric catalyst would drastically improve the cost-effectiveness and sustainability of the synthesis.

Continuous Flow Chemistry: Implementing a continuous flow process for the synthesis could offer better control over reaction parameters, improved safety, and potentially higher throughput compared to batch processes.

Crystallization-Induced Dynamic Resolution: Exploring dynamic kinetic resolution strategies, where an undesired enantiomer is racemized and recycled in situ during crystallization, could significantly enhance the yield of the desired (S)-enantiomer.

Synergistic Research Combining Experimental and Computational Approaches

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the development and application of this compound. researchgate.net Density Functional Theory (DFT) and other modeling techniques can provide deep insights into reaction mechanisms and the origins of stereoselectivity, guiding the rational design of new catalysts and materials. researchgate.netchemrxiv.org

Detailed Research Avenues:

Mechanism Elucidation: Computational studies can be employed to model the transition states of catalytic cycles involving ligands derived from the diol. This can help to understand the key interactions that govern enantioselectivity and guide the design of more effective catalysts.

Rational Ligand Design: By modeling the steric and electronic properties of potential ligands, computational chemistry can help to prioritize synthetic targets, saving significant experimental time and resources.

Predicting Material Properties: Molecular dynamics simulations and other modeling techniques can be used to predict the bulk properties of polymers and MOFs incorporating the diol, facilitating the design of materials with desired characteristics.

Understanding Non-Covalent Interactions: The naphthyl group can engage in π-stacking and other non-covalent interactions that are crucial for stereochemical control and the self-assembly of materials. Computational studies can provide a detailed understanding of these interactions. mdpi.com

Q & A

Q. What synthetic strategies are employed to prepare enantiomerically pure (S)-(+)-(2-Naphthyl)-1,2-ethanediol?

Enantioselective synthesis often involves enzymatic resolution or asymmetric catalysis. For example, enzymatic oxidation of racemic 1-phenyl-1,2-ethanediol derivatives using cofactor-dependent oxidoreductases can achieve stereoinversion, yielding enantiopure products . Chiral auxiliary-assisted asymmetric reduction of ketones or kinetic resolution via lipase-mediated esterification are alternative approaches. Characterization of enantiomeric purity requires chiral HPLC or polarimetry.

Q. How does the 2-naphthyl substituent alter the physicochemical properties of 1,2-ethanediol compared to ethylene glycol?

The hydrophobic 2-naphthyl group reduces water solubility due to decreased polarity, while the diol moiety retains hydrogen-bonding capability. This duality enables applications in biphasic reaction systems or as chiral ligands in coordination chemistry. Thermogravimetric analysis (TGA) shows higher thermal stability than ethylene glycol, with decomposition onset above 200°C under inert conditions .

Q. Which spectroscopic methods are optimal for structural characterization of this compound?

- IR Spectroscopy : Identifies hydrogen-bonding patterns and conformational equilibria (e.g., gauche vs. trans isomers) via O-H stretching vibrations (3200–3600 cm⁻¹) .

- NMR : H and C NMR resolve diastereotopic protons and confirm stereochemistry. The naphthyl group’s aromatic signals (7.0–8.5 ppm) are distinct from aliphatic resonances .

- X-ray Crystallography : Provides absolute configuration validation, as demonstrated in studies of SgcC5 enzyme complexes .

Advanced Research Questions

Q. How should researchers reconcile discrepancies between in vitro activity and crystallographic binding data when using this compound as a substrate analog?

Inactive analogs like (R)-1-(2-naphthyl)-1,2-ethanediol can still bind enzyme active sites, enabling structural insights despite lacking catalytic activity . Validate binding relevance via:

- Site-Directed Mutagenesis : Test key residue interactions predicted by crystallography.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme interactions.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity even for non-reactive ligands .

Q. What methodological precautions are essential for analyzing thermal decomposition of Co(II) complexes with this compound ligands?

- Atmosphere Control : Use inert gas (N₂/Ar) to distinguish oxidative decomposition (exothermic) from ligand loss (endothermic) .

- Multi-Step TGA/DSC : Resolve overlapping mass-loss events (e.g., sequential ethanediol ligand dissociation).

- Post-Decomposition Analysis : Pair with IR or XRD to identify residual metal oxides or sulfates .

Q. How can conformational equilibria of this compound in solution be quantified experimentally and computationally?

- Low-Temperature IR Matrix Isolation : Traps transient conformers (e.g., gauche, trans) in argon matrices, enabling vibrational mode assignment .

- Ab Initio Calculations : MP2/6-31G** optimizations predict relative stability of conformers and transition-state barriers for isomerization .

- Solvent Perturbation Studies : Compare conformational populations in polar (water) vs. non-polar (benzene) solvents using H NMR coupling constants .

Data Contradictions and Resolution

- Example : Crystallographic data (PDB: 4ZXW) shows (R)-1-(2-naphthyl)-1,2-ethanediol binding to SgcC5 despite no enzymatic activity .

- Resolution : Non-productive binding may stabilize catalytically inactive conformations. Validate via competitive inhibition assays or mutagenesis of key binding residues.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.